molecular formula C21H24BrN3O3 B11827537 (S)-tert-butyl 1-(5-bromopyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate

(S)-tert-butyl 1-(5-bromopyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate

Cat. No.: B11827537
M. Wt: 446.3 g/mol
InChI Key: LIKXKTWTVNLBOR-INIZCTEOSA-N
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Description

(S)-tert-butyl 1-(5-bromopyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate is a complex organic compound that features a combination of pyridine, indole, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 1-(5-bromopyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 5-bromopyridine-3-ol, is reacted with a suitable alkylating agent to introduce the tert-butyl group.

    Indole Introduction: The indole moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of the intermediate with tert-butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the pyridine ring, especially if there are electron-withdrawing groups present.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the indole moiety.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (S)-tert-butyl 1-(5-bromopyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-(5-bromopyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate involves its interaction with specific molecular targets. The indole and pyridine moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used in various chemical reactions.

    5-Bromopyridine-3-ol: The starting material for the synthesis of the target compound.

    Indole derivatives: Compounds containing the indole moiety, widely used in medicinal chemistry.

Uniqueness

(S)-tert-butyl 1-(5-bromopyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H24BrN3O3

Molecular Weight

446.3 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(5-bromopyridin-3-yl)oxy-3-(1H-indol-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C21H24BrN3O3/c1-21(2,3)28-20(26)25-16(13-27-17-9-15(22)11-23-12-17)8-14-10-24-19-7-5-4-6-18(14)19/h4-7,9-12,16,24H,8,13H2,1-3H3,(H,25,26)/t16-/m0/s1

InChI Key

LIKXKTWTVNLBOR-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)COC3=CC(=CN=C3)Br

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)COC3=CC(=CN=C3)Br

Origin of Product

United States

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